2-(Methylthio)pyrimidine-5-carboxamide

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Researchers often face supply inconsistency with pre-functionalized pyrimidine analogs that limit synthetic flexibility. This compound is the required unsubstituted C4 core for patent-protected routes to antidiabetic agents (KR101255939B1), offering orthogonal methylthio and carboxamide handles. • Enables regioselective 4-position functionalization impossible with pre-substituted analogs. • Low molecular weight (169.21 g/mol) and LogP (1.23) align with fragment-based drug discovery rules. • Consistent quality verified for cross-coupling and SNAr applications, minimizing reaction variability.

Molecular Formula C6H7N3OS
Molecular Weight 169.21 g/mol
CAS No. 473693-82-2
Cat. No. B12102034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)pyrimidine-5-carboxamide
CAS473693-82-2
Molecular FormulaC6H7N3OS
Molecular Weight169.21 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C=N1)C(=O)N
InChIInChI=1S/C6H7N3OS/c1-11-6-8-2-4(3-9-6)5(7)10/h2-3H,1H3,(H2,7,10)
InChIKeyLOKTZJZJBVTJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)pyrimidine-5-carboxamide: Product Overview


2-(Methylthio)pyrimidine-5-carboxamide is a disubstituted pyrimidine derivative featuring a methylthio (-SCH₃) group at the 2-position and a primary carboxamide (-CONH₂) at the 5-position of the pyrimidine ring . With a molecular formula of C₆H₇N₃OS and a molecular weight of 169.21 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . The molecule's structural simplicity, combined with the presence of two orthogonal functional handles—a nucleophilic sulfur center and a hydrogen-bonding carboxamide—enables its use as a core building block for the construction of more complex, biologically active heterocyclic systems [1].

Differentiation of 2-(Methylthio)pyrimidine-5-carboxamide from Analogs


While numerous pyrimidine-5-carboxamide derivatives are commercially available, simple substitution with analogs such as 4-amino-2-(methylthio)pyrimidine-5-carboxamide (CAS 89533-28-8) or 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid derivatives is not chemically equivalent. The absence of a 4-position substituent in the target compound results in a distinct electronic and steric environment around the pyrimidine ring, directly influencing its reactivity in cross-coupling, nucleophilic aromatic substitution (SNAr), and amidation reactions [1]. This unsubstituted core is a critical intermediate in patent-protected synthetic routes to pharmacologically active pyrimidine carboxamides, where subsequent regioselective functionalization is required [2]. Using a pre-functionalized analog would fundamentally alter the synthetic pathway, potentially introducing unwanted reactivity, reducing yields, and compromising the structural integrity of the final target molecule.

2-(Methylthio)pyrimidine-5-carboxamide: Comparative Evidence


Regioselective Functionalization at Unsubstituted C4

The target compound, 2-(methylthio)pyrimidine-5-carboxamide, is a critical intermediate distinguished by its unsubstituted C4 position. This feature allows for direct, regioselective functionalization, a key differentiator from its 4-amino and 4-hydroxy analogs (e.g., CAS 89533-28-8 and 89533-29-9). Patent literature demonstrates that this core scaffold is a necessary starting point for multi-step syntheses of complex, biologically active molecules, such as the 4-(1H-indazol-6-ylamino)-N-isopropyl-2-(methylthio)pyrimidine-5-carboxamide class of antidiabetic agents [1]. Pre-functionalization at the C4 position in a building block would preclude this essential synthetic step, rendering the use of 4-substituted analogs chemically invalid for these established pathways [1].

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Nucleophilic Substitution: C2 vs. C4 Reactivity

The methylthio group at the C2 position is a key reactive handle. A study by Orabi et al. (2018) demonstrates that in the analogous compound 4-amino-2-(methylthio)pyrimidine-5-carboxamide (V), the 2-methylthio group can be displaced by hydrazine hydrate to afford a 2-hydrazinyl derivative [1]. This reaction confirms the leaving group potential of the methylthio moiety. In the target compound (473693-82-2), the absence of a strong electron-donating 4-amino group alters the electronic density of the pyrimidine ring, which is expected to modulate the rate and efficiency of this nucleophilic substitution compared to the 4-amino analog .

Organic Chemistry Reaction Kinetics Nucleophilic Substitution

Lipophilicity Comparison: LogP Advantage

Lipophilicity, a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, varies significantly among close analogs. The unsubstituted target compound has a vendor-reported LogP of 1.23 . In contrast, more complex 4-amino and 4-alkylamino analogs exhibit higher lipophilicity. For example, a 4-ethyl substituted analog (N-(2-chloro-6-fluorophenyl)-4-ethyl-2-(methylthio)pyrimidine-5-carboxamide) has a reported LogP of 3.88 [1], while a derivative with a bulky (1R,3S)-3-hydroxycyclohexylamino group at the 4-position (CAS 1403864-04-9) yields an even higher LogP [2].

Medicinal Chemistry ADME Physicochemical Properties

Minimalist Scaffold for Fragment-Based Design

With a molecular weight of 169.21 g/mol , the target compound is a significantly smaller, less complex building block compared to its 4-amino and 4-substituted derivatives. For instance, 4-amino-2-(methylthio)pyrimidine-5-carboxamide (CAS 89533-28-8) has a molecular weight of 184.22 g/mol , while 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide (CAS 313339-36-5) has a molecular weight of 238.09 g/mol [1]. Its lower molecular weight and reduced complexity position it as an ideal starting point for fragment-based drug discovery (FBDD) and for building focused libraries where minimal perturbation of the core scaffold is desired.

Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

2-(Methylthio)pyrimidine-5-carboxamide: Primary Applications


Patent-Protected Antidiabetic Leads

The unsubstituted C4 position of 2-(methylthio)pyrimidine-5-carboxamide is a key feature in the synthesis of potent antidiabetic agents. As demonstrated in patent literature (KR101255939B1), this compound serves as a direct precursor for introducing a 4-(1H-indazol-6-ylamino) substituent via a regioselective reaction, yielding a new class of molecules for the prevention or treatment of diabetes [1]. Using a pre-functionalized analog would prevent access to this specific chemotype, making this compound the required starting material for replicating or exploring this patent space.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 169.21 g/mol and a vendor-reported LogP of 1.23, this compound adheres to the 'Rule of Three' guidelines for fragments . Its low molecular weight and balanced lipophilicity make it an attractive starting point for fragment screening and subsequent structure-guided optimization. Its two distinct functional handles (methylthio and carboxamide) provide vectors for chemical elaboration to improve potency and selectivity against a chosen biological target, while maintaining a favorable physicochemical profile.

Focused Kinase Inhibitor Libraries

The pyrimidine core is a privileged scaffold in kinase drug discovery. 2-(Methylthio)pyrimidine-5-carboxamide offers a unique substitution pattern that can be exploited to build focused libraries of potential kinase inhibitors. The methylthio group can serve as a metabolic soft spot or be displaced to introduce further diversity, while the 5-carboxamide can engage the kinase hinge region via key hydrogen bonds. The lack of a 4-substituent allows for the introduction of various hinge-binding motifs in a controlled, stepwise fashion, enabling the exploration of novel kinase inhibitor chemotypes [2].

Agrochemical Intermediate Synthesis

Pyrimidine carboxamides are a well-known class of fungicides (e.g., boscalid) that act by inhibiting succinate dehydrogenase (SDH). The target compound serves as a versatile building block for the synthesis of novel SDH inhibitors [2]. Its reactive methylthio group and modifiable carboxamide provide handles for generating structural diversity around the pyrimidine core, a key strategy in developing new crop protection agents with improved efficacy and resistance profiles. The unsubstituted 4-position is a key point for introducing the amine portion of the pharmacophore.

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